

Application Notes and Protocols for TO-PRO-1 Staining in Flow Cytometry

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Compound of Interest

Compound Name: *To-Pro-1*

Cat. No.: *B136677*

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Introduction

TO-PRO-1 is a carbocyanine monomeric nucleic acid stain that serves as a robust viability dye in flow cytometry.[1][2] It is a high-affinity, cell-impermeant dye that is essentially non-fluorescent in the absence of nucleic acids.[1][3] Upon entering cells with compromised plasma membranes, a hallmark of late apoptosis or necrosis, **TO-PRO-1** intercalates into double-stranded DNA, emitting a strong green fluorescence.[4] This characteristic allows for the clear distinction between live cells, which exclude the dye, and dead or dying cells.[4][5] Its narrow emission spectrum facilitates its inclusion in multicolor flow cytometry panels.

Principle of Action: Live cells with intact membranes are impermeable to **TO-PRO-1**. In contrast, cells in the later stages of apoptosis or necrosis have compromised membrane integrity, allowing the dye to enter and bind to intracellular nucleic acids. This binding results in a significant increase in fluorescence, enabling the identification and exclusion of non-viable cells from analysis.[5][6][7]

Quantitative Data Summary

For optimal results, it is crucial to titrate **TO-PRO-1** to the lowest concentration that provides adequate separation between live and dead cell populations. The following table summarizes key quantitative parameters for **TO-PRO-1** staining in flow cytometry.

Parameter	Value	Notes
Excitation Maximum (Ex)	~515 nm[8][9]	Compatible with the 488 nm blue laser commonly found on flow cytometers.[9]
Emission Maximum (Em)	~531 nm[8][9]	Detected in a filter range typical for FITC or Alexa Fluor 488 (e.g., 525/30 or 530/30 bandpass).[9][10]
Stock Solution	1 mM in DMSO[1]	Store protected from light at -20°C.
Working Concentration	25 nM - 1 µM[11]	The optimal concentration is cell-type dependent and should be determined empirically. Start with a titration series.
Incubation Time	15 - 30 minutes[4][10]	Incubation should be done at room temperature or on ice, protected from light.
Cell Density	1 x 10 ⁵ - 1 x 10 ⁶ cells/mL[4]	Ensure cells are in a single-cell suspension.

Experimental Protocol

This protocol provides a general guideline for staining suspended cells with **TO-PRO-1** for viability assessment by flow cytometry.

Materials:

- **TO-PRO-1** Iodide (1 mM in DMSO)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

- 12 x 75 mm polystyrene tubes for flow cytometry
- Micropipettes and tips
- Flow cytometer equipped with a 488 nm laser

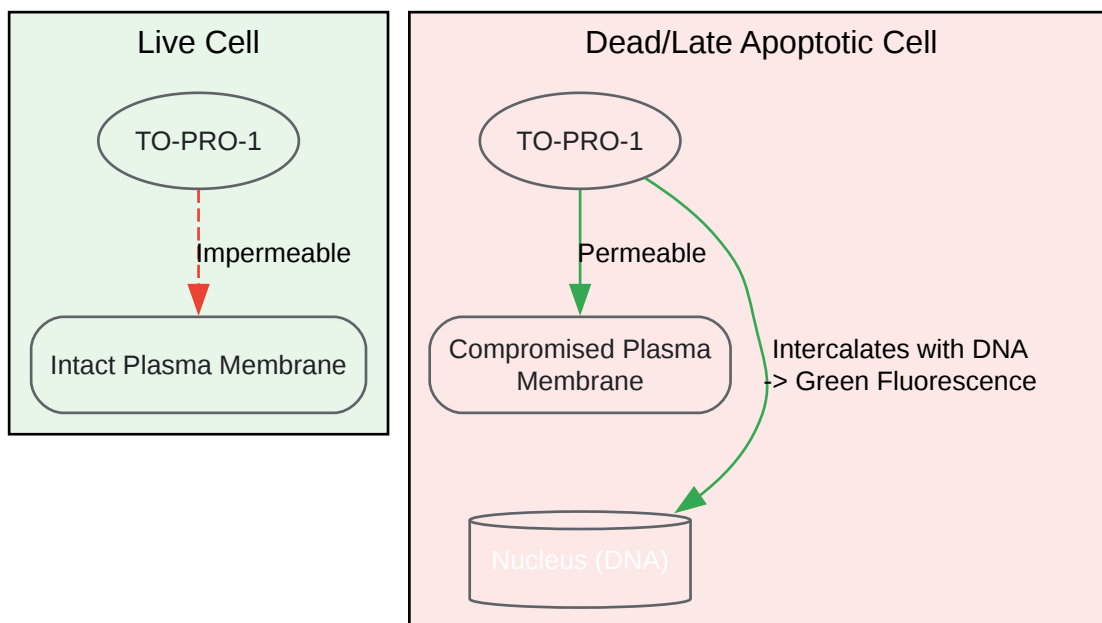
Staining Procedure:

- Cell Preparation:
 - Harvest cells and wash once with 1-2 mL of cold PBS.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1×10^6 cells/mL.
- Preparation of **TO-PRO-1** Working Solution:
 - Thaw the 1 mM **TO-PRO-1** stock solution at room temperature.
 - Prepare a fresh dilution of **TO-PRO-1** in PBS or your staining buffer to the desired final working concentration (e.g., 100 nM). It is highly recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.
- Staining:
 - Add the appropriate volume of the diluted **TO-PRO-1** solution to the cell suspension. For example, add 1 μ L of a 100 μ M intermediate dilution to 1 mL of cell suspension to achieve a final concentration of 100 nM.
 - Gently vortex the tube to ensure thorough mixing.
 - Incubate for 15-30 minutes at room temperature or on ice, protected from light.^{[4][10]}
Note: Do not wash the cells after this incubation step, as the dye needs to be present in the buffer during acquisition.^[12]

- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer using a 488 nm excitation laser.
 - Collect the **TO-PRO-1** fluorescence signal in the green emission channel (typically around 530 nm).
 - Use unstained cells to set the negative population gate.
 - If performing multicolor analysis, single-stained compensation controls are essential for accurate data interpretation.[\[13\]](#)[\[14\]](#)

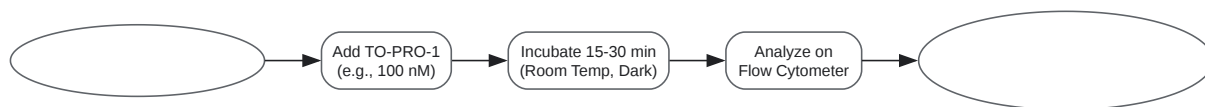
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of **TO-PRO-1** as a viability dye and the general experimental workflow.



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Caption: Mechanism of **TO-PRO-1** for viability staining.



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Caption: Experimental workflow for **TO-PRO-1** staining.

Considerations for Multicolor Flow Cytometry

When incorporating **TO-PRO-1** into a multicolor panel, spectral overlap with other fluorochromes must be addressed through proper compensation.

- Spectral Overlap: **TO-PRO-1**'s emission spectrum may overlap with other green-emitting fluorochromes like FITC and Alexa Fluor 488.
- Compensation Controls: It is imperative to prepare a single-stained control for **TO-PRO-1** and for every other fluorochrome in the panel.^[14] This allows the software to calculate and correct for spectral spillover, ensuring accurate measurement of each fluorescent signal.^[15]
- Fluorescence Minus One (FMO) Controls: FMO controls are recommended to accurately set gates for populations that are positive for other markers in the **TO-PRO-1** channel.

By following these guidelines, researchers can effectively utilize **TO-PRO-1** to accurately identify and exclude non-viable cells, thereby improving the quality and reliability of their flow cytometry data.

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